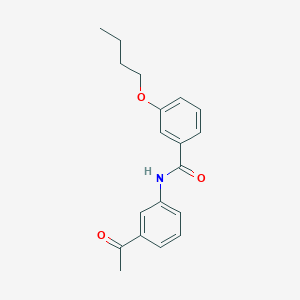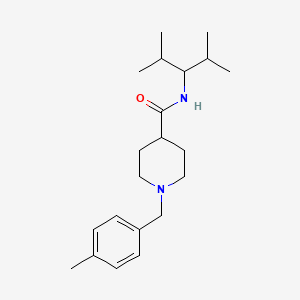
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied in recent years.
作用機序
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine involves its binding to specific receptors in the brain. This compound has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes. The binding of this compound to the 5-HT2A receptor results in the activation of downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine are diverse and have been extensively studied. This compound has been found to affect various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has also been found to have effects on neuronal activity, synaptic plasticity, and gene expression. The physiological effects of this compound include changes in behavior, mood, and cognition.
実験室実験の利点と制限
One of the advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This compound has been found to be highly effective in modulating the activity of this receptor, making it a useful tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. This compound has been found to bind to other receptors in addition to the 5-HT2A receptor, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine. One area of interest is the development of more selective compounds that target specific receptors or signaling pathways. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Finally, there is a need for further research to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied in recent years. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for the study of this compound, which may lead to new insights into the role of neurotransmitter systems in various physiological and behavioral processes.
合成法
The synthesis method of this compound involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine are 1-(1,3-benzodioxol-5-ylmethyl)piperazine and 3-bromo-4-methoxybenzyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then further reacted to form the final product. The synthesis method of this compound has been optimized to ensure high yields and purity.
科学的研究の応用
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied in recent years. Some of the areas where this compound has been studied include neuroscience, pharmacology, and medicinal chemistry.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-24-18-4-2-15(10-17(18)21)12-22-6-8-23(9-7-22)13-16-3-5-19-20(11-16)26-14-25-19/h2-5,10-11H,6-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYJYIVALSYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5223003.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione](/img/structure/B5223012.png)

![2,2-diphenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5223031.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5223047.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5223064.png)
![1-[2-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5223067.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)
![2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5223087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)
